molecular formula C6H10F2O B12278827 (2,2-Difluoro-1-methylcyclobutyl)methanol

(2,2-Difluoro-1-methylcyclobutyl)methanol

Cat. No.: B12278827
M. Wt: 136.14 g/mol
InChI Key: RCOIQZQKXBPUGC-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclobutyl)methanol is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a methyl group, along with a hydroxymethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanone is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2,2-Difluoro-1-methylcyclobutyl)ketone .

Scientific Research Applications

(2,2-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,2-Difluoro-1-methylcyclobutyl)methanol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various molecular pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorocyclobutanol): Similar structure but lacks the methyl group.

    (2,2-Difluoro-1-methylcyclobutanone): Contains a carbonyl group instead of a hydroxyl group.

    (2,2-Difluoro-1-methylcyclobutane): Lacks the hydroxymethyl group.

Uniqueness

(2,2-Difluoro-1-methylcyclobutyl)methanol is unique due to the combination of its fluorinated cyclobutane ring and the presence of both a methyl and hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

(2,2-difluoro-1-methylcyclobutyl)methanol

InChI

InChI=1S/C6H10F2O/c1-5(4-9)2-3-6(5,7)8/h9H,2-4H2,1H3

InChI Key

RCOIQZQKXBPUGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(F)F)CO

Origin of Product

United States

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